N-(4-Formylphenyl)methanesulfonamide
Overview
Description
N-(4-Formylphenyl)methanesulfonamide is a chemical compound that belongs to the class of methanesulfonamides, characterized by a sulfonamide group attached to a methane moiety, which is further connected to an aromatic ring. This particular compound contains a formyl group on the phenyl ring, which can influence its chemical behavior and interactions.
Synthesis Analysis
The synthesis of related methanesulfonamide compounds often involves coupling reactions, as seen in the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, which was achieved through a Sonogashira cross-coupling reaction . Although the specific synthesis of N-(4-Formylphenyl)methanesulfonamide is not detailed in the provided papers, similar synthetic strategies could be employed, such as nucleophilic substitution or amidation reactions with the appropriate formyl-substituted aromatic compound.
Molecular Structure Analysis
The molecular structure of methanesulfonamides can be studied using spectroscopic methods and quantum chemical calculations. For instance, the structure of N-(3,4-Dimethylphenyl)methanesulfonamide was determined to have the amide H atom on one side of the benzene ring plane and the methanesulfonyl group on the opposite side, which is a common feature in methanesulfonanilides . This conformation is significant as it affects the molecule's ability to interact with biological receptors.
Chemical Reactions Analysis
Methanesulfonamides can participate in various chemical reactions, including protonation and hydrogen bonding. For example, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide forms cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystal . The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamides can be explored through computational studies and spectroscopic analysis. Density functional theory (DFT) and ab initio methods are used to calculate vibrational wavenumbers, NMR chemical shifts, and other properties . For example, the electronic absorption, vibrational spectra, and nonlinear optical properties of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide were investigated, revealing insights into the molecule's stability and reactivity . These properties are crucial for understanding the behavior of N-(4-Formylphenyl)methanesulfonamide in various environments and its potential applications.
Scientific Research Applications
1. Application in Analytical and Bioanalytical Chemistry
- Summary of Application : “N-(4-Formylphenyl)methanesulfonamide” is used in the study of transformation products (TPs) of pharmaceuticals like diclofenac, mefenamic acid, and sotalol derived from peroxidase- and laccase-catalyzed transformations .
- Methods of Application : The study used a variety of mass spectrometry (MS)-based workflows. Accurate mass data and information on molecular hydrophobicity were obtained from a serial coupling of reversed phase liquid chromatography (RPLC) with hydrophilic interaction liquid chromatography (HILIC) to a time-of-flight-mass spectrometer (ToF-MS) .
- Results : The study found that dimerization, hydroxylation, and dehydration reactions were the predominant mechanisms found for diclofenac and mefenamic acid during enzyme-catalyzed transformation, whereas a degradation product was observed for the peroxidase-catalyzed conversion of sotalol .
2. Use as a Reference Standard
- Summary of Application : “N-(4-Formylphenyl)methanesulfonamide” is used as a reference standard in pharmaceutical research, specifically in relation to Sotalol .
- Methods of Application : As a reference standard, it is used to ensure the accuracy and reliability of the analytical methods used in pharmaceutical research .
- Results : The use of “N-(4-Formylphenyl)methanesulfonamide” as a reference standard contributes to the quality and reliability of pharmaceutical research .
3. Use in the Synthesis of Pharmaceuticals
- Summary of Application : “N-(4-Formylphenyl)methanesulfonamide” is used in the synthesis of pharmaceuticals, particularly in relation to Sotalol .
- Methods of Application : It is used as a raw material in the chemical synthesis of pharmaceuticals .
- Results : The use of “N-(4-Formylphenyl)methanesulfonamide” in pharmaceutical synthesis contributes to the development of new drugs .
4. Use as a Reference Standard in Quality Control
- Summary of Application : “N-(4-Formylphenyl)methanesulfonamide” is used as a reference standard in quality control processes in the pharmaceutical industry .
- Methods of Application : It is used to ensure the accuracy and reliability of the analytical methods used in quality control .
- Results : The use of “N-(4-Formylphenyl)methanesulfonamide” as a reference standard contributes to the quality and reliability of pharmaceutical products .
Safety And Hazards
N-(4-Formylphenyl)methanesulfonamide is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Personal precautions include wearing suitable personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in a well-ventilated area .
properties
IUPAC Name |
N-(4-formylphenyl)methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)9-8-4-2-7(6-10)3-5-8/h2-6,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DANYPOSRRWSVPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10232810 | |
Record name | 4-(Methylsulfonylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Formylphenyl)methanesulfonamide | |
CAS RN |
83922-54-7 | |
Record name | 4-(Methylsulfonylamino)benzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083922547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methylsulfonylamino)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10232810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(METHYLSULFONYLAMINO)BENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V28J53B18G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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